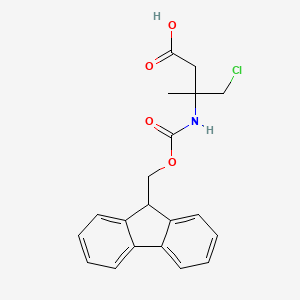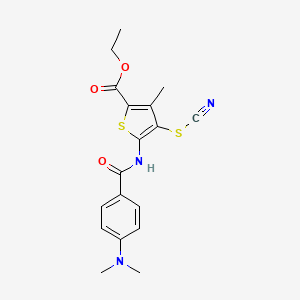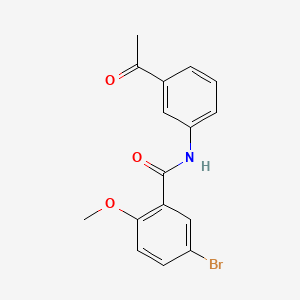![molecular formula C24H22N6O2 B2524891 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide CAS No. 1207048-86-9](/img/no-structure.png)
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide” is a chemical compound with the molecular formula C23H20N6O2 . It has a molecular weight of 412.4 g/mol . The compound is also known by the synonym AKOS021697081 .
Molecular Structure Analysis
The compound has a complex structure that includes several ring structures, specifically pyrazolo and triazolo rings . The InChI code and Canonical SMILES can be used to generate a 2D structure of the compound .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 82.8 Ų . The compound has a complexity of 776 .Scientific Research Applications
Anticancer and Antimicrobial Activities
Research has shown that derivatives similar to the compound have been synthesized and evaluated for their biological activities. For instance, derivatives incorporating an antipyrinyl moiety have demonstrated notable anticancer and antimicrobial activities. The synthesis of these compounds involves several steps, leading to structures that have been thoroughly analyzed using techniques like IR, 1H NMR, 13C NMR, and mass spectral data, confirming their potential in therapeutic applications (Riyadh, Kheder, & Asiry, 2013).
Insecticidal Assessment
Another study focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, using the compound as a precursor. These new compounds were assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research contributes to the development of potential agrochemicals aimed at pest control, showcasing the versatility of such compounds in scientific applications beyond human health (Fadda et al., 2017).
Synthesis and Evaluation of Derivatives
Additional studies have reported the synthesis of derivatives containing the benzofuran moiety, highlighting a broad spectrum of chemical reactions that lead to the formation of compounds with potential antimicrobial and anticancer properties. The structure-activity relationships of these compounds provide insights into their biological activities, further expanding the scientific research applications of the compound (Abdelhamid, Fahmi, & Alsheflo, 2012).
Antimicrobial and Antifungal Activities
Derivatives synthesized from the compound have shown promising antimicrobial and antifungal activities. These studies underline the importance of structural modifications to enhance biological efficacy, providing a foundation for further research in designing drugs or agents with specific antimicrobial properties (Hassan, 2013).
Future Directions
Mechanism of Action
Target of action
Chemical compounds often exert their effects by interacting with specific targets in the body. These targets are usually proteins, such as enzymes or receptors, that play crucial roles in biological processes. The compound’s interaction with its target can either enhance or inhibit the target’s function .
Mode of action
The compound binds to its target, causing a conformational change in the target’s structure. This change can either activate or deactivate the target, leading to changes in downstream biological processes .
Biochemical pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s action can increase or decrease the production of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its bioavailability. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these properties .
Result of action
The compound’s action can lead to various molecular and cellular effects. These effects depend on the specific biological processes that the compound’s target is involved in .
Action environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate, followed by its reaction with the appropriate reagents to form the final product.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "o-toluidine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium azide", "sodium hydride", "2-bromo-3-nitropyrazine", "2-amino-5-methylpyrazine" ], "Reaction": [ "Step 1: Synthesis of 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate", "a. React 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dimethylphenylhydrazonoethyl acetoacetate", "b. Cyclize the above intermediate with acetic anhydride and phosphorus pentoxide to form 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "Step 2: Synthesis of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide", "a. React the above intermediate with thionyl chloride to form the corresponding acid chloride", "b. React the acid chloride with sodium azide to form the corresponding azide", "c. React the azide with sodium hydride and o-toluidine to form the final product, 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide" ] } | |
CAS No. |
1207048-86-9 |
Molecular Formula |
C24H22N6O2 |
Molecular Weight |
426.48 |
IUPAC Name |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N6O2/c1-15-8-9-18(12-17(15)3)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)14-22(31)25-19-7-5-4-6-16(19)2/h4-13H,14H2,1-3H3,(H,25,31) |
InChI Key |
JNKAPDDTRJBHLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5C)C3=C2)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)





![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2524826.png)
![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2524827.png)

![2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2524830.png)
![3-butyl-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524831.png)
